Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide
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Overview
Description
Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide is a complex organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by its unique structure, which includes a 1,4-dihydropyridine ring substituted with methoxycarbonyl and dimethyl groups, linked to a phenyl ring and further connected to a benzyldimethylammonium group The iodide ion serves as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide typically involves a multi-step process:
Hantzsch Synthesis: The initial step involves the Hantzsch synthesis of the 1,4-dihydropyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, such as ammonium metavanadate, and advanced techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The 1,4-dihydropyridine ring can undergo oxidation to form the corresponding pyridine derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Ammonia, primary amines.
Solvents: Acetonitrile, acetone, ethanol.
Major Products Formed
Oxidation: Pyridine derivatives.
Substitution: Amino-substituted derivatives.
Scientific Research Applications
Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure is similar to that of calcium channel blockers, making it a potential candidate for the development of new cardiovascular drugs.
Material Science: Its quaternary ammonium structure allows it to be used in the synthesis of ionic liquids and as a phase-transfer catalyst.
Biological Studies: The compound can be used to study the interactions of quaternary ammonium salts with biological membranes and their effects on cellular functions.
Mechanism of Action
The mechanism of action of ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide involves its interaction with cellular components:
Calcium Channels: The compound can bind to voltage-dependent L-type calcium channels, inhibiting the influx of calcium ions into cells.
Membrane Interaction: The quaternary ammonium group interacts with the phospholipid bilayer of cell membranes, potentially altering membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- Ammonium, (p-(1,4-dihydro-3,5-diethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)trimethyl-, iodide .
- Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide .
Uniqueness
The uniqueness of ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)benzyldimethyl-, iodide lies in its specific substitution pattern on the 1,4-dihydropyridine ring and the presence of the benzyldimethylammonium group. This unique structure imparts distinct physicochemical properties and biological activities compared to other similar compounds.
Properties
CAS No. |
66941-30-8 |
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Molecular Formula |
C26H31IN2O4 |
Molecular Weight |
562.4 g/mol |
IUPAC Name |
benzyl-[4-[3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-dimethylazanium;iodide |
InChI |
InChI=1S/C26H30N2O4.HI/c1-17-22(25(29)31-5)24(23(18(2)27-17)26(30)32-6)20-12-14-21(15-13-20)28(3,4)16-19-10-8-7-9-11-19;/h7-15,24H,16H2,1-6H3;1H |
InChI Key |
WKTZIMKKCFKCRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](C)(C)CC3=CC=CC=C3)C(=O)OC.[I-] |
Origin of Product |
United States |
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